molecular formula C6H8N2O4 B3052312 N,N'-Diacetyloxamide CAS No. 40227-15-4

N,N'-Diacetyloxamide

Cat. No. B3052312
M. Wt: 172.14 g/mol
InChI Key: YKLXUKBPDJLLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04981963

Procedure details

A suspension of N,N'-diacetyloxamide (10 g, 0.058 mol) in ethyl alcohol (20 ml) is charged into a three-necked flask equipped with a reflux condenser, an inlet tube for nitrogen, a dropping funnel, and a magnetic stirrer. 98 % Pyridine (40 ml, 0.40 mol) is then dripped therein at 70° C., and after 40 minutes the complete solving of N,N'-diacetyloxamide in the reaction mixture is observed. The temperature is brought to 95° C. and kept at this value for 6.5 hours. Then water (60 ml) and chloroform (60 ml) are added to the reaction mixture and the organic phase is separated. Chloroform is distilled off and ethyl ether (30 ml) is added to precipitate the compound of the title. The precipitate is recovered by filtration and dried, thus affording the compound of the title (5.1 g, 0.023 mol, yield 39.2%) with m.p. 88°-90° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
39.2%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]([C:7]([NH:9][C:10](=O)[CH3:11])=[O:8])=[O:6])(=O)[CH3:2].N1[CH:18]=[CH:17][CH:16]=CC=1.O.[CH:20](Cl)(Cl)Cl.[CH2:24](O)[CH3:25]>>[C:7]([N:9]1[CH2:16][CH2:17][CH2:18][CH2:11][CH2:10]1)(=[O:8])[C:5]([N:4]1[CH2:25][CH2:24][CH2:20][CH2:2][CH2:1]1)=[O:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)NC(=O)C(=O)NC(C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(=O)C(=O)NC(C)=O
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is charged into a three-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser, an inlet tube for nitrogen, a dropping funnel, and a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
is brought to 95° C.
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
DISTILLATION
Type
DISTILLATION
Details
Chloroform is distilled off
ADDITION
Type
ADDITION
Details
ethyl ether (30 ml) is added
CUSTOM
Type
CUSTOM
Details
to precipitate the compound of the title
FILTRATION
Type
FILTRATION
Details
The precipitate is recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
thus affording the compound of the title (5.1 g, 0.023 mol, yield 39.2%) with m.p. 88°-90° C.

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
Smiles
C(C(=O)N1CCCCC1)(=O)N1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.